molecular formula C22H34ClNO4 B1521369 3-Amino-4-chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester CAS No. 63966-96-1

3-Amino-4-chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester

Cat. No. B1521369
CAS RN: 63966-96-1
M. Wt: 412 g/mol
InChI Key: KVBTUIKKMVJZEF-UHFFFAOYSA-N
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Description

3-Amino-4-chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester (3-ACB-2-DOE) is a chemical compound that has been studied extensively for its potential uses in a variety of scientific and medical applications. This compound is a white, crystalline solid that is soluble in ethanol, methanol, and other organic solvents. It has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a pharmaceutical intermediate. In addition, 3-ACB-2-DOE has been studied for its potential use in the development of drugs and therapies for various diseases, such as cancer, diabetes, and cardiovascular disease.

Scientific Research Applications

Organic Synthesis Methodologies

Organic synthesis research focuses on developing methods for constructing complex organic molecules. For instance, a study on a rapid esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides illustrates the synthesis of large-ring lactones, showcasing the importance of innovative esterification techniques in organic synthesis (Inanaga et al., 1979). This approach could be relevant for the synthesis or modification of compounds similar to 3-Amino-4-chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester, by enabling the preparation of ester-linked structures in complex organic molecules.

Drug Delivery Systems

In the realm of drug delivery systems, polymers play a crucial role in the controlled release of therapeutic agents. Research on poly[(amino acid ester)phosphazenes] explores their potential as drug delivery vehicles due to their hydrolytic decomposition, which could be tailored for the gradual release of drugs (Allcock et al., 1994). Such polymers could be modified using specific esters like the one , to design novel delivery systems with improved drug release profiles.

Supramolecular Chemistry

The field of supramolecular chemistry involves the assembly of molecular units into complex structures through non-covalent interactions. A study on the synthesis and retrostructural analysis of supramolecular dendrimers highlights the use of methyl esters in constructing dendritic structures that self-assemble into higher-order architectures (Percec et al., 2006). This research suggests the potential of utilizing specific ester functionalities to engineer novel materials with desired physical and chemical properties.

Enzymatic Studies and Biocatalysis

Research on enzymes, such as feruloyl esterases, emphasizes their role in biocatalysis and the bioconversion of agricultural residues into value-added products. The characterization of a feruloyl esterase from Lactobacillus acidophilus for its ability to release ferulic acid from food matrices presents an example of how specific ester bonds are targeted by enzymes, facilitating the breakdown of complex molecules into simpler, absorbable compounds (Wang et al., 2004).

properties

IUPAC Name

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClNO4/c1-3-4-5-6-7-8-9-10-11-12-15-27-21(25)17(2)28-22(26)18-13-14-19(23)20(24)16-18/h13-14,16-17H,3-12,15,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTUIKKMVJZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668252
Record name 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester

CAS RN

63966-96-1
Record name 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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